molecular formula C10H11N3O2 B5521085 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B5521085
M. Wt: 205.21 g/mol
InChI Key: UTMXLMJYPPUYLQ-UHFFFAOYSA-N
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Description

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitrophenyl group adds to its reactivity and potential utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or palladium (II) . The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, cost, and safety, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is not fully understood, but it is believed to interact with various molecular targets due to its unique structure. The nitrophenyl group can participate in electron transfer reactions, while the diazabicyclohexane core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.0]hexane: A structurally related compound without the nitrophenyl group, used in similar applications but with different reactivity.

    6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative used in antiviral medications.

Uniqueness

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and development in medicinal chemistry and material science.

Properties

IUPAC Name

6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12(10)11/h1,3-4,7,10H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMXLMJYPPUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 2
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 3
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 4
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 5
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 6
6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

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